2-(4-Bromophenyl)-1H-pyrrole
Description
Significance of the Pyrrole (B145914) Scaffold in Organic and Medicinal Chemistry
The pyrrole scaffold, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in the architecture of numerous biologically active molecules and functional materials. numberanalytics.comnih.gov Its presence is fundamental to a vast array of natural products essential for life, including heme (a component of hemoglobin), chlorophyll, and vitamin B12. scitechnol.comvedantu.com The versatility of the pyrrole ring has established it as a privileged structure in medicinal chemistry, forming the core of many synthetic drugs. scitechnol.combohrium.com
Pyrrole derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and enzyme inhibitory properties. nih.govresearchgate.net This broad bioactivity has spurred extensive research into the synthesis and modification of pyrrole-containing compounds to develop new therapeutic agents. scitechnol.combohrium.com Beyond pharmaceuticals, pyrrole derivatives are integral to materials science, with applications in the development of conductive polymers, organic light-emitting diodes (OLEDs), and other advanced materials. numberanalytics.com
Several commercially successful drugs incorporate the pyrrole scaffold, underscoring its therapeutic importance. Notable examples include:
Atorvastatin: A widely prescribed medication for lowering cholesterol. numberanalytics.com
Ketorolac: A non-steroidal anti-inflammatory drug (NSAID) used for pain management. numberanalytics.com
Tolmetin: Another NSAID for treating pain and inflammation. numberanalytics.com
The continued exploration of pyrrole derivatives is a vibrant area of research, driven by the quest for novel molecules with enhanced biological efficacy and unique material properties. scitechnol.comresearchgate.net
Rationale for Research Focus on 2-(4-Bromophenyl)-1H-pyrrole
The specific focus on this compound stems from its potential as a versatile building block in the synthesis of more complex and potentially bioactive molecules. The presence of the bromophenyl group at the 2-position of the pyrrole ring introduces several key features that are attractive for further chemical modification and exploration of structure-activity relationships (SAR).
The bromine atom serves as a valuable synthetic handle, enabling a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse substituents at the para-position of the phenyl ring, facilitating the creation of a library of derivatives for biological screening. Furthermore, the 2-arylpyrrole motif itself is a common feature in many biologically active compounds.
Research has demonstrated that derivatives of this compound exhibit a range of biological activities. For instance, certain derivatives have been investigated for their potential as anti-tubercular agents, targeting enzymes like ClpP1P2 peptidase in Mycobacterium tuberculosis. nih.gov Other studies have explored their utility as tyrosinase inhibitors and as precursors for compounds with potential applications in treating neurodegenerative diseases like Alzheimer's. mdpi.comfrontiersin.org The compound also serves as a precursor for the synthesis of dipyrromethanes, which are key building blocks for porphyrins used in various applications, including as fluorescent dyes and chemosensors. iucr.orgresearchgate.net
Aromaticity and Electronic Nature of Pyrrole Systems
Pyrrole is an aromatic compound, a property that dictates its stability and reactivity. wikipedia.orgnumberanalytics.com Its aromaticity arises from the delocalization of six π-electrons over the planar, five-membered ring, conforming to Hückel's rule (4n+2 π-electrons, where n=1). vedantu.comnumberanalytics.comlibretexts.org Each of the four carbon atoms contributes one π-electron, and the nitrogen atom contributes its lone pair of electrons to the aromatic system. libretexts.orgbiosynce.com This delocalization of electrons results in a resonance energy of approximately 88 kJ/mol (21 kcal/mol), contributing to its stability. wikipedia.org
The involvement of the nitrogen's lone pair in the aromatic sextet has a profound effect on the electronic nature of the pyrrole ring. It renders the ring electron-rich, making it highly susceptible to electrophilic substitution reactions. numberanalytics.com The positions adjacent to the nitrogen atom (α-positions, C2 and C5) are particularly reactive towards electrophiles due to the greater stability of the intermediate carbocation formed during the reaction. numberanalytics.com
Unlike pyridine (B92270), where the nitrogen's lone pair is in an sp2 orbital in the plane of the ring and not part of the aromatic system, the lone pair in pyrrole is integral to its aromaticity. libretexts.org This makes pyrrole a very weak base, as protonation at the nitrogen atom would disrupt the aromatic system. wikipedia.org The electrostatic potential map of pyrrole clearly shows the distribution of the nitrogen's lone pair electrons throughout the ring. libretexts.org The electronegativity of the heteroatom influences the degree of aromaticity, with the order being thiophene (B33073) > pyrrole > furan (B31954). pharmaguideline.comslideshare.net
Structure
3D Structure
Properties
CAS No. |
4995-11-3 |
|---|---|
Molecular Formula |
C10H8BrN |
Molecular Weight |
222.08 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1H-pyrrole |
InChI |
InChI=1S/C10H8BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,12H |
InChI Key |
SVWMKWQVMYGWGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthesis Methodologies and Strategies for 2 4 Bromophenyl 1h Pyrrole and Its Derivatives
Classical Pyrrole (B145914) Synthesis Approaches
The foundational methods for pyrrole synthesis, developed over a century ago, remain relevant in contemporary organic chemistry. These classical approaches often involve the condensation of dicarbonyl compounds with amines or ammonia (B1221849).
Paal-Knorr Condensation and its Variants
The Paal-Knorr synthesis is a widely utilized method for the preparation of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.org The reaction involves the condensation of a 1,4-diketone with a primary amine or ammonia, typically under neutral or weakly acidic conditions, to form the pyrrole ring. organic-chemistry.org The use of an acid catalyst, such as acetic acid, can accelerate the reaction. organic-chemistry.org However, strongly acidic conditions (pH < 3) can lead to the formation of furan (B31954) derivatives as the major product. organic-chemistry.org
The synthesis of 2-arylpyrroles, such as 2-(4-bromophenyl)-1H-pyrrole, can be achieved using this method by starting with an appropriate 1-aryl-1,4-diketone. For instance, the reaction of 1-(4-bromophenyl)-1,4-butanedione with ammonia would yield the target compound. A general route to the necessary 4-aryl-4-oxobutanoic acids, precursors to the 1,4-diketones, involves Friedel-Crafts acylation of an aromatic compound with succinic anhydride. clockss.org Subsequent reduction can provide the required diketone. clockss.org
Numerous modifications to the Paal-Knorr synthesis have been developed to improve yields and expand its scope. These include the use of various catalysts like iron(III) chloride, which allows the reaction to proceed under mild conditions in water. organic-chemistry.org Microwave-assisted Paal-Knorr reactions have also been reported, often leading to shorter reaction times and improved efficiency. nih.gov
| Reactants | Catalyst/Conditions | Product | Reference |
| 1,4-Diketone, Primary Amine/Ammonia | Neutral or weakly acidic | Substituted Pyrrole | organic-chemistry.org |
| 1-(4-Bromophenyl)-1,4-butanedione, Ammonia | Acetic Acid | This compound | clockss.org |
| 2,5-Hexanedione, Aniline | Graphene Oxide | 2,5-Dimethyl-N-phenylpyrrole | researchgate.net |
| 1,4-Dithienyl-butanone, Methylamine | Acidic | 2,5-Dithiophenyl-N-methylpyrrole | nih.gov |
Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis is another classical method that produces substituted pyrroles. wikipedia.org This reaction involves the condensation of an α-amino-ketone with a β-ketoester or another compound with an electron-withdrawing group alpha to a carbonyl. wikipedia.org Due to the instability and tendency of α-amino-ketones to self-condense, they are typically prepared in situ from the corresponding α-oximino-ketone by reduction with zinc in acetic acid. wikipedia.org
While highly versatile for the synthesis of polysubstituted pyrroles, the direct synthesis of this compound using the Knorr method is less straightforward than the Paal-Knorr approach. It would require the synthesis of an α-amino ketone bearing the 4-bromophenyl group, which can be challenging. However, the Knorr synthesis is particularly useful for preparing pyrroles with specific substitution patterns that are not easily accessible through other methods. wikipedia.org
Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.org This method provides a route to a variety of substituted pyrroles. wikipedia.org The reaction mechanism begins with the formation of an enamine from the β-ketoester and the amine, which then attacks the α-haloketone. Subsequent cyclization and dehydration yield the pyrrole ring. wikipedia.org
The Hantzsch synthesis has been employed for the preparation of 2-aryl pyrroles. acs.org For the synthesis of a this compound derivative, one could envision using a β-ketoester and an α-halo-4-bromophenyl ketone. The versatility of the Hantzsch synthesis allows for the preparation of pyrroles with various substituents, which can be important for applications in medicinal chemistry. wikipedia.orgthieme-connect.com Modern variations of this method include the use of non-conventional conditions to improve reaction efficiency. thieme-connect.com
| Synthesis Method | Key Reactants | Typical Product Structure | Reference |
| Paal-Knorr | 1,4-Diketone, Amine/Ammonia | 2,5-Disubstituted Pyrrole | wikipedia.orgorganic-chemistry.org |
| Knorr | α-Amino-ketone, β-Ketoester | Polysubstituted Pyrrole | wikipedia.org |
| Hantzsch | β-Ketoester, α-Haloketone, Amine/Ammonia | Substituted Pyrrole | wikipedia.org |
Targeted Synthetic Routes for this compound Analogs
More targeted synthetic strategies have been developed to access specific derivatives of this compound, particularly N-substituted analogs and those with complex substitution patterns.
Clauson-Kaas Pyrrole Synthesis for N-Substituted Bromophenyl Pyrroles
The Clauson-Kaas synthesis is a variation of the Paal-Knorr reaction that is particularly useful for the preparation of N-substituted pyrroles. rsc.org Instead of a 1,4-diketone, this method utilizes 2,5-dimethoxytetrahydrofuran (B146720) or 2,5-diethoxytetrahydrofuran (B1583660) as a synthetic equivalent. rsc.org The reaction involves the acid-catalyzed condensation of the dialkoxytetrahydrofuran with a primary amine. rsc.org
This method is highly effective for the synthesis of N-aryl and N-alkyl pyrroles. For instance, the reaction of 4-bromoaniline (B143363) with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst yields 1-(4-bromophenyl)-1H-pyrrole. rsc.org A variety of catalysts, including Lewis acids like scandium triflate and iron(III) chloride, have been employed to facilitate this transformation under milder conditions. beilstein-journals.org Greener protocols using water as a solvent or microwave assistance have also been developed to make the Clauson-Kaas synthesis more environmentally friendly. arkat-usa.orgnih.gov
| Amine | Catalyst/Solvent | Product | Reference |
| 4-Bromoaniline | Acetic Acid | 1-(4-Bromophenyl)-1H-pyrrole | rsc.org |
| Substituted Anilines | Scandium Triflate/Dioxane | N-Arylpyrroles | beilstein-journals.org |
| Various Amines | Iron(III) Chloride/Water | N-Substituted Pyrroles | organic-chemistry.org |
| Primary Amines | Microwave/Acetic Acid or Water | N-Substituted Pyrroles | arkat-usa.org |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including substituted pyrroles, in a single step from three or more starting materials. rsc.org Several MCRs have been developed for the synthesis of pyrrole derivatives, some of which can be adapted for the preparation of this compound analogs.
One such strategy involves a four-component reaction of an aromatic aldehyde, a 1,3-dicarbonyl compound, an amine, and nitromethane (B149229). sharif.edu By using 4-bromobenzaldehyde (B125591) as the aldehyde component, this reaction can provide access to pyrroles bearing a 4-bromophenyl group at a substituted position. For example, the reaction of 4-chlorobenzaldehyde, ethyl acetoacetate, 4-bromoaniline, and nitromethane in the presence of ZnO nanoparticles as a catalyst has been shown to produce ethyl 1-(4-bromophenyl)-4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate. sharif.edu
Another MCR approach involves the reaction of phenacyl bromides, amines, and β-dicarbonyl compounds. scirp.org For example, the reaction of a phenacyl bromide with 4-bromoaniline and pentane-2,4-dione could potentially yield a 1-(4-bromophenyl)-substituted pyrrole. Furthermore, a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes, anilines, and isocyanides has been developed to synthesize chromeno[4,3-b]pyrrol-4(1H)-ones. acs.org Using 4-bromoaniline in this reaction leads to the formation of a 1-(4-bromophenyl)-substituted fused pyrrole system. acs.org These MCR strategies highlight the modularity and efficiency of modern synthetic methods for accessing diverse pyrrole derivatives.
Catalyst-Mediated Cyclization and Coupling Reactions
The construction of the 2-arylpyrrole framework, including this compound, is frequently achieved through catalyst-mediated cyclization and cross-coupling reactions. These methods offer efficient and selective routes to the target molecule.
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of the C-C bond between the pyrrole and the 4-bromophenyl moieties. researchgate.net One such approach involves the coupling of a pyrrole anion with an aryl bromide. researchgate.net For instance, a re-optimized palladium-catalyzed method for coupling ClZn(pyrrolide) with aryl bromides, including those with electron-withdrawing and electron-rich substituents, allows for the selective generation of 2-arylpyrroles. researchgate.net The optimization of reaction parameters such as temperature, reagent ratios, and catalyst loading is crucial for achieving high yields. researchgate.net
Titanium-catalyzed multicomponent reactions also provide a direct route to highly substituted pyrroles. nih.gov A [2+2+1] cycloaddition strategy, for example, can be employed to construct the pyrrole ring in a single step. nih.gov This methodology can be combined with subsequent cross-coupling reactions, such as the Suzuki coupling, in a one-pot sequence to introduce the aryl group, leading to the formation of 2-arylpyrroles. nih.gov
Furthermore, the Paal-Knorr synthesis, a classic method for pyrrole formation, can be rendered asymmetric through the use of chiral catalysts. For example, a chiral phosphoric acid can catalyze the asymmetric Paal-Knorr synthesis to produce axially chiral 2-arylpyrroles. nih.gov This highlights the potential for catalyst-mediated strategies to not only form the desired bond but also to control the stereochemistry of the final product.
Visible light-mediated, metal-free direct arylation has also emerged as a viable method. rsc.org In this approach, 1-(2-bromophenyl)-1H-pyrrole can react with aromatic alkynes under blue light irradiation in the presence of an organic dye photocatalyst like rhodamine 6G and a base to form pyrrolo[1,2-a]quinolines. rsc.org This type of reaction avoids the use of transition metal catalysts. rsc.org
The following table summarizes representative catalyst-mediated reactions for the synthesis of 2-arylpyrroles.
| Reaction Type | Catalyst System | Key Features |
| Palladium-Catalyzed Coupling | Palladium complexes with biaryl phosphane ligands | Couples pyrrole anions with aryl bromides. researchgate.net |
| Titanium-Catalyzed [2+2+1] Cycloaddition | Titanium-based catalysts | Multicomponent reaction for one-step pyrrole synthesis. nih.gov |
| Asymmetric Paal-Knorr Synthesis | Chiral Phosphoric Acid | Produces axially chiral 2-arylpyrroles. nih.gov |
| Visible Light-Mediated Direct Arylation | Rhodamine 6G (photocatalyst) | Metal-free, proceeds at room temperature. rsc.org |
Advanced Synthetic Methodologies
To address the growing demand for more efficient and environmentally benign chemical processes, advanced synthetic methodologies such as microwave-assisted synthesis and green chemistry approaches have been applied to the synthesis of this compound and its derivatives.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, increase product yields, and often enhance product purity compared to conventional heating methods. mdpi.comclockss.org The synthesis of various pyrrole derivatives, including those with a 4-bromophenyl substituent, has benefited from this technology. mdpi.comclockss.orgmjcce.org.mk
For instance, the synthesis of novel pyrrole-based hydrazide-hydrazones, starting from precursors that lead to the this compound core, has been successfully achieved using microwave irradiation. mdpi.commjcce.org.mk In one study, the reaction times for the synthesis of a pyrrole-based hydrazide were reduced from 96 hours under conventional reflux to a significantly shorter period with microwave heating, with yields increasing from 55-85% to 87-94%. mdpi.com Similarly, the Paal-Knorr condensation to form a precursor to a this compound derivative was completed in 55 minutes under microwave conditions, compared to 36 hours with conventional heating, with the yield increasing to 89%. researchgate.net
The Clauson-Kaas reaction, a well-established method for N-substituted pyrrole synthesis, can also be performed under microwave irradiation, often leading to improved outcomes. beilstein-journals.org Montmorillonite (B579905) K-10, a clay catalyst, has been used in conjunction with microwave irradiation for the solvent-free synthesis of substituted pyrroles, offering a green and economical approach. clockss.org This method provides moderate to excellent yields within minutes. clockss.org
The table below compares conventional and microwave-assisted synthesis for a representative pyrrole derivative.
| Synthesis Step | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |
| Hydrazinolysis | 96 h, 55-85% | Not specified, 87-94% | mdpi.com |
| Paal-Knorr Condensation | 36 h, Not specified | 55 min, 89% | researchgate.net |
| Esterification | 24 h, Not specified | 40 min, Not specified | researchgate.net |
Green Chemistry Approaches in Pyrrole Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.orglucp.net In the context of pyrrole synthesis, this often involves the use of environmentally benign solvents, catalysts, and energy sources. beilstein-journals.orglucp.net
Water is an ideal green solvent, and several synthetic routes to pyrroles have been adapted to aqueous media. nih.gov For example, a three-component reaction between arylglyoxals, 1,3-diketones, and enaminoketones can be conducted in water or a water-ethanol mixture to produce polyfunctionalized pyrroles. nih.gov The use of water as a solvent not only reduces the environmental impact but can also simplify product isolation, often requiring only simple filtration. nih.gov The DABCO-promoted synthesis of substituted pyrroles from phenacyl bromides, pentane-2,4-dione, and amines is another example of a reaction that proceeds efficiently in an aqueous medium. scirp.org
Solvent-free reaction conditions represent another key green chemistry strategy. beilstein-journals.org Mechanochemical activation through ball milling, for instance, allows for the synthesis of N-substituted pyrroles using bio-sourced organic acids like citric acid as catalysts, eliminating the need for conventional solvents. lucp.net
The use of reusable and non-toxic catalysts is also a cornerstone of green synthesis. Nano-catalysts and solid acid catalysts like montmorillonite K-10 are being explored for pyrrole synthesis due to their high efficiency and ease of recovery and reuse. clockss.orglucp.net Furthermore, photochemical and electrochemical methods are emerging as sustainable alternatives for constructing substituted pyrroles, offering new reaction pathways with reduced environmental footprints. rsc.org
| Green Chemistry Approach | Example | Key Advantage | Reference |
| Use of Green Solvents | Synthesis in water or water-ethanol mixtures. | Reduced toxicity and simplified workup. | nih.gov |
| Solvent-Free Conditions | Ball milling with a solid organic acid catalyst. | Elimination of volatile organic compounds. | lucp.net |
| Green Catalysts | Use of nano-catalysts or montmorillonite K-10. | Reusability and reduced waste. | clockss.orglucp.net |
| Alternative Energy Sources | Photochemical and electrochemical synthesis. | Enabling new, sustainable reaction pathways. | rsc.org |
Regioselective Functionalization and Derivatization Strategies
Once the this compound core is synthesized, further functionalization is often required to access a wider range of derivatives with specific properties. Regioselectivity—the control of where on the molecule the new functional group is introduced—is a critical aspect of these transformations.
The pyrrole ring itself offers multiple sites for electrophilic substitution, and the directing effects of the existing substituents play a crucial role in determining the outcome. The nitrogen atom can also be a site for functionalization. The 4-bromophenyl group provides a handle for cross-coupling reactions, allowing for the introduction of a diverse array of substituents at the para-position of the phenyl ring.
For instance, the catalytic asymmetric Suzuki-Miyaura cross-coupling can be used to synthesize axially chiral 2-arylpyrroles, demonstrating a high degree of regioselectivity and stereocontrol. researchgate.net Derivatization of the pyrrole nitrogen is a common strategy. The Clauson-Kaas synthesis, for example, directly installs a substituent on the nitrogen atom during the ring-forming step. rsc.org
The functionalization can also be directed to other positions of the pyrrole ring. For example, a catalytic process involving a Friedel-Crafts alkylative desymmetrization can lead to the synthesis of 3-arylpyrroles. acs.org Furthermore, novel regioselective methods have been developed for the mono- and difunctionalization of alkyl groups attached to 1-phenylpyrroles using different organometallic reagents. researchgate.net
The synthesis of axially chiral arylpyrroles can be achieved through various strategies, including the derivatization of pre-existing pyrrole structures. nih.gov For example, a copper-catalyzed reaction of yne-allylic esters with aryl amines can provide access to three different classes of axially chiral arylpyrroles. nih.gov This highlights the versatility of catalytic systems in controlling the regioselectivity of the derivatization process.
Molecular Structure, Conformation, and Intermolecular Interactions
X-ray Crystallography Studies of 2-(4-Bromophenyl)-1H-pyrrole Derivatives
X-ray diffraction studies on single crystals of various this compound derivatives have provided precise data on bond lengths, angles, and the spatial arrangement of molecules. These studies are fundamental to understanding the structure-property relationships of these materials.
A notable example is the derivative 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole), which has been synthesized and characterized crystallographically. researchgate.netiucr.org The crystal data for this and another complex derivative are summarized below.
Table 1: Selected Crystal Data for this compound Derivatives
| Parameter | 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole) researchgate.net | Ethyl 2-(2-{1-[N-(4-bromophenyl)-...]-2-oxoethyl}-1H-pyrrol-1-yl)acetate nih.gov |
|---|---|---|
| Chemical Formula | C₁₅H₁₃BrN₂ | C₂₈H₃₀BrN₃O₅ |
| Formula Weight (g/mol) | 301.18 | 568.46 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 5.8132 (8) | 11.656 (3) |
| b (Å) | 19.763 (2) | 17.997 (5) |
| c (Å) | 11.656 (1) | 13.463 (4) |
| β (°) | 96.85 (1) | 97.351 (3) |
| Volume (ų) | 1329.6 (3) | 2801.0 (14) |
| Z | 4 | 4 |
| Temperature (K) | 299 | 120 |
The arrangement of molecules within a crystal lattice, known as crystal packing, is determined by the drive to maximize stabilizing intermolecular interactions. In the crystal structure of 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole), molecules are linked through a network of non-covalent interactions to form layers parallel to the (101) crystallographic plane. researchgate.net These layers are further interconnected to build a stable three-dimensional structure. researchgate.netresearchgate.net
Similarly, the crystal packing of ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate features molecules linked into slabs that are parallel to the (10-1) plane. nih.gov In the case of 3-(4-bromophenyl)-2-nitroso-5-phenyl-1H-pyrrole, cooperative hydrogen bonds and halogen interactions result in a two-dimensional layered structure with significant interstitial voids. iucr.orgresearchgate.net
Hydrogen bonding plays a critical role in defining the supramolecular architecture of many organic compounds. In derivatives of this compound that contain suitable acceptor atoms like oxygen, both intra- and intermolecular hydrogen bonds are observed.
Table 2: Hydrogen Bond Geometry (Å, °) in a this compound Derivative nih.gov
| D—H⋯A | d(D—H) | d(H⋯A) | d(D⋯A) | <(DHA) |
|---|---|---|---|---|
| N2—H2N⋯O1 (intramolecular) | 0.93 | 2.57 | 3.199 (3) | 148 |
| C8—H8B⋯O4 (intermolecular) | 0.96 | 2.55 | 3.432 (3) | 154 |
| C17—H17⋯O3 (intermolecular) | 0.93 | 2.34 | 3.269 (3) | 176 |
D = donor atom, A = acceptor atom
Weak non-covalent interactions involving π-systems are crucial for the stability of many crystal structures. The C—H⋯π interaction, where a C-H bond points towards the face of an aromatic ring, is a recognized structure-directing force. rsc.orgmdpi.com In the crystal of 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole), molecules are linked into layers via N—H⋯π and C—H⋯π interactions. researchgate.netiucr.org
Furthermore, halogen atoms, particularly bromine, can participate in stabilizing interactions with π-systems. The C—Br⋯π interaction is an attractive force that contributes to molecular recognition and crystal packing. nih.gov This interaction is observed in the structure of 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole), where it serves to link the molecular layers together, forming the final three-dimensional assembly. researchgate.netiucr.org In another derivative, C—H⋯π interactions also contribute to the formation of molecular slabs. nih.gov
Table 3: C—H⋯π and C—Br⋯π Interaction Geometry (Å, °) in Derivatives
| Compound | Interaction | D—H/X⋯Cg | d(H/X⋯Cg) | <(DHA/XHA) | Symmetry Code |
|---|---|---|---|---|---|
| 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole) researchgate.netiucr.org | N1—H1A⋯Cg2 | 2.73 | 142 | x, y, z | |
| 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole) researchgate.netiucr.org | C10—H10⋯Cg3 | 2.88 | 133 | -x+1/2, y+1/2, -z+3/2 | |
| 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole) researchgate.netiucr.org | C1—Br1⋯Cg1 | 3.593 (3) | 143.9 (1) | x-1/2, -y+3/2, z-1/2 | |
| Ethyl 2-(2-{1-[N-(4-bromophenyl)...]-2-oxoethyl}-1H-pyrrol-1-yl)acetate nih.gov | C7—H7A⋯Cg1 | 2.86 | 151 | -x+1, y-1/2, -z+3/2 |
Cg refers to the centroid of a specified ring system.
The stacking of aromatic rings is a common feature in the crystal structures of planar molecules. These interactions, driven by a combination of electrostatic and van der Waals forces, contribute significantly to crystal stability. In the crystal structure of 3-(4-bromophenyl)-2-nitroso-5-phenyl-1H-pyrrole, the two-dimensional layers formed by hydrogen and halogen bonds are held together by π-π interactions. iucr.org Similarly, the packing of 2-amino-1-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester involves π-π stacking interactions that link molecules along the crystallographic b-axis. nih.gov Studies of other bromobenzene-containing systems have also highlighted the importance of π-stacking as a key binding motif. marquette.edu
Conformational Analysis of Molecular Components
In the solid state, 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole) adopts a conformation where the two pyrrole (B145914) rings are significantly twisted relative to each other and to the central bromophenyl ring. researchgate.netiucr.org A different derivative, ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate, also shows substantial twists between its various ring systems. nih.gov The specific values for these dihedral angles, determined by X-ray crystallography, provide a quantitative measure of the molecular conformation in the crystalline phase.
Table 4: Selected Torsional (Dihedral) Angles (°) in this compound Derivatives
| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) |
|---|---|---|---|
| 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole) researchgate.netiucr.org | Pyrrole (N1/C8–C11) | Pyrrole (N2/C12–C15) | 85.0 (3) |
| 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole) researchgate.netiucr.org | Pyrrole (N1/C8–C11) | 4-Bromophenyl (C2–C7) | 71.4 (2) |
| 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole) researchgate.netiucr.org | Pyrrole (N2/C12–C15) | 4-Bromophenyl (C2–C7) | 69.5 (2) |
| Ethyl 2-(2-{1-[N-(4-bromophenyl)...]-2-oxoethyl}-1H-pyrrol-1-yl)acetate nih.gov | 4-Bromophenyl | Pyrrole | 48.05 (12) |
| Ethyl 2-(2-{1-[N-(4-bromophenyl)...]-2-oxoethyl}-1H-pyrrol-1-yl)acetate nih.gov | Phenyl | Pyrrole | 77.45 (14) |
| Ethyl 2-(2-{1-[N-(4-bromophenyl)...]-2-oxoethyl}-1H-pyrrol-1-yl)acetate nih.gov | 4-Bromophenyl | Phenyl | 56.25 (12) |
Electronic Structure and Reactivity Profiling Computational and Theoretical Studies
Quantum Chemical Calculation Methodologies
The accuracy of theoretical predictions is highly dependent on the chosen computational methodology. The selection of an appropriate theory level and basis set is crucial for obtaining reliable results that correlate well with experimental data.
Density Functional Theory (DFT) has become a primary tool for quantum chemical calculations on medium to large-sized molecules due to its favorable balance between accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used methods. It incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals, providing robust results for a wide range of chemical systems.
For a more accurate description of long-range interactions, charge-transfer excitations, and electronic spectra, range-separated functionals like CAM-B3LYP (Coulomb-attenuating method B3LYP) are often employed. This functional systematically improves the long-range part of the exchange interaction, which can be critical for molecules with extended π-systems, such as 2-(4-Bromophenyl)-1H-pyrrole. Theoretical studies on similar aromatic and heterocyclic compounds frequently utilize both B3LYP and CAM-B3LYP to provide a comprehensive understanding of their electronic properties.
The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is as important as the choice of the DFT functional. For molecules containing heavier elements like bromine, it is essential to use basis sets that can adequately describe the electron distribution, including polarization and diffuse functions.
Commonly used basis sets in studies of related compounds include Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p). The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing the shape of the electron density. The "++" in 6-311++G(d,p) signifies the inclusion of diffuse functions on both heavy and hydrogen atoms, which are important for describing anions and weak, non-covalent interactions. The selection of the basis set is often a compromise between desired accuracy and computational feasibility.
Molecular Geometry Optimization and Parameters
Before analyzing electronic properties, the molecule's geometry must be optimized to find its most stable, lowest-energy conformation. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For this compound, the key geometrical parameters include bond lengths, bond angles, and dihedral angles, particularly the angle between the pyrrole (B145914) and phenyl rings.
Computational studies on analogous 2-phenylpyrrole systems reveal that the molecule is not perfectly planar. The dihedral angle between the two rings is a result of the steric hindrance between the ortho-hydrogen of the phenyl ring and the hydrogen at the 3-position of the pyrrole ring, balanced against the electronic stabilization gained from π-conjugation between the rings. The optimized geometry provides the foundation for all subsequent electronic structure calculations.
Below is a table of hypothetical, yet representative, optimized geometrical parameters for this compound, calculated at the B3LYP/6-31G(d,p) level of theory, based on data from similar structures.
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Lengths | C-Br | 1.910 |
| N-H | 1.012 | |
| C(pyrrole)-C(phenyl) | 1.485 | |
| Bond Angles | C-C-Br | 119.8 |
| C-N-C (pyrrole) | 109.5 | |
| Dihedral Angle | C(pyrrole)-C(pyrrole)-C(phenyl)-C(phenyl) | 25.0 |
This table presents illustrative data based on computational chemistry principles for similar molecules and should be considered representative.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy and distribution of these orbitals determine a molecule's ability to act as an electron donor or acceptor.
The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater propensity for electron donation, making the molecule more susceptible to electrophilic attack. In this compound, the HOMO is expected to be a π-orbital with significant electron density located on the electron-rich pyrrole ring. The phenyl ring and the bromine atom can also contribute to the HOMO, influencing its energy and localization.
The LUMO is the innermost orbital without electrons and signifies the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater ease of accepting electrons, making the molecule more prone to nucleophilic attack. For this compound, the LUMO is anticipated to be a π*-antibonding orbital. Its electron density is likely distributed over both the pyrrole and the bromophenyl rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
The following table provides hypothetical energy values for the frontier orbitals of this compound, which are consistent with values obtained for structurally related compounds in computational studies.
| Orbital | Energy (eV) |
| HOMO | -5.85 |
| LUMO | -0.95 |
| HOMO-LUMO Gap | 4.90 |
This table presents illustrative data based on computational chemistry principles for similar molecules and should be considered representative.
HOMO-LUMO Energy Gap and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. A large energy gap generally corresponds to high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. The analysis would reveal the energy values (typically in electron volts, eV) of these frontier orbitals and the nature of the electronic transitions, which are often π-π* transitions in conjugated systems like this one.
Electron Density Distribution and Charge Transfer Properties
Analysis of the HOMO and LUMO electron density distributions would show where electronic charge is concentrated. In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO might be distributed across the phenylpyrrole system. This distribution governs the molecule's ability to donate or accept electrons and indicates the pathways for intramolecular charge transfer (ICT) upon electronic excitation.
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It uses a color scale to identify electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyrrole ring and the bromine atom, indicating sites susceptible to electrophilic attack. Positive potential would be expected around the N-H proton, highlighting it as a site for nucleophilic interaction.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals within the molecule. This provides insight into intramolecular charge transfer, hyperconjugation, and delocalization effects that contribute to molecular stability. The analysis quantifies the stabilization energy (E(2)) associated with these interactions, such as the delocalization of lone pair electrons from the nitrogen or bromine atoms into anti-bonding orbitals of the ring systems.
Global Reactivity Descriptors
Ionization Potential and Electron Affinity
Based on Koopmans' theorem, the ionization potential (I), the energy required to remove an electron, can be approximated as the negative of the HOMO energy (I ≈ -E HOMO). The electron affinity (A), the energy released when an electron is added, can be approximated as the negative of the LUMO energy (A ≈ -E LUMO). These values indicate the molecule's tendency to undergo oxidation or reduction.
Molecular Hardness, Softness, and Electronegativity
From the ionization potential and electron affinity, further descriptors can be calculated:
Absolute Electronegativity (χ): Represents the molecule's ability to attract electrons (χ = (I + A)/2).
Absolute Hardness (η): Measures the resistance to change in its electron distribution (η = (I - A)/2). A "hard" molecule has a large HOMO-LUMO gap.
Global Softness (S): The reciprocal of hardness (S = 1/2η), indicating how easily the electronic structure can be modified. A "soft" molecule has a small HOMO-LUMO gap and is generally more reactive.
Without specific computational results for this compound, the data tables for these properties remain unpopulated.
Electrophilicity Index
The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. It is calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher electrophilicity index indicates a greater capacity to act as an electrophile.
In a study on hydrazone derivatives of a similar pyrrole core, the electrophilicity index was used to characterize the reactivity of the synthesized compounds. nih.gov For two notable antioxidant compounds, ethyl 5-(4-bromophenyl)-1-(2-(2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazine-yl)-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate (7d) and ethyl 5-(4-bromophenyl)-1-(3-(2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazine-yl)-3-oxopropyl)-2-methyl-1H-pyrrole-3-carboxylate (8d) , the electrophilicity indices were calculated to be 2.07 eV and 1.99 eV, respectively. nih.gov These values suggest a moderate electrophilic character, which can be relevant in understanding their interaction with biological nucleophiles. nih.gov
Table 1: Calculated Global Reactivity Descriptors for Related Pyrrole Derivatives
| Compound | HOMO (a.u.) | LUMO (a.u.) | Electronegativity (χ) (eV) | Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |
|---|---|---|---|---|---|
| 7d | -0.20 | -0.07 | 4.49 | 4.35 | 2.07 |
| 8d | -0.21 | -0.07 | 4.54 | 4.62 | 1.99 |
Data sourced from a study on new hydrazones on SH-SY5Y neuroblastoma cell lines. nih.gov
Electronic Absorption Spectra Calculations (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. science.gov It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) observed experimentally in UV-Vis spectroscopy.
Theoretical calculations on various pyrrole-based compounds have demonstrated good agreement between TD-DFT predictions and experimental data. mdpi.comlabxing.com For instance, in a study of diketopyrrolopyrrole (DPP) derivatives, TD-DFT calculations helped to elucidate the nature of the electronic transitions, identifying them as intramolecular charge transfer (ICT) processes. labxing.com For a related compound, 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine, DFT calculations were also employed to understand its electronic properties. researchgate.net
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. researchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its hyperpolarizability. Computational methods are frequently used to predict the NLO properties of organic molecules.
Studies on various pyrrole-containing systems have highlighted their potential as NLO materials. nih.gov For example, the NLO properties of chalcone (B49325) derivatives, which share some structural similarities with the title compound, have been investigated theoretically. acs.org The calculations typically involve determining the first-order hyperpolarizability (β), a key parameter for second-order NLO effects. High β values are often associated with molecules possessing a significant intramolecular charge transfer character. acs.org For a series of chalcone derivatives, it was found that their first-order hyperpolarizability was greater than that of urea, a standard reference material for NLO properties. acs.org While specific NLO calculations for this compound were not found, its donor-acceptor-like structure (with the pyrrole as a potential donor and the bromophenyl group as an acceptor) suggests it could exhibit NLO behavior.
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states and intermediates. sumitomo-chem.co.jpsmu.edu This allows for a detailed understanding of the reaction pathways and the factors that control them.
For reactions involving the synthesis of pyrrole derivatives, computational studies have been employed to elucidate the mechanisms. For example, a quantum chemical study on the synthesis of pyrrolidinedione derivatives detailed the energetics of each step, including Michael addition and cyclization. rsc.org The study calculated the energy barriers for each elementary step, providing a comprehensive picture of the reaction mechanism. rsc.org
In the context of synthesizing molecules containing the 2-(4-bromophenyl) moiety, computational studies have been used to understand reaction mechanisms like the Suzuki coupling. sumitomo-chem.co.jp While a specific computational study on the synthesis mechanism of this compound was not identified in the search results, the general approach would involve using DFT to model the reactants, products, and all conceivable intermediates and transition states along the reaction pathway. This would allow for the determination of the most favorable reaction mechanism.
Spectroscopic Characterization Techniques Advanced Applications
Vibrational Spectroscopy (FT-IR, FT-Raman)
Functional Group Identification and Band Assignments
The FT-IR and FT-Raman spectra of 2-(4-Bromophenyl)-1H-pyrrole exhibit characteristic absorption bands that can be assigned to specific vibrational modes within the molecule.
The N-H stretching vibration of the pyrrole (B145914) ring is a key indicator. In the infrared spectrum, this typically appears as a broad peak in the region of 3224-3089 cm⁻¹. researchgate.net For pyrrole derivatives, the N-H stretching band can be observed around 3469 cm⁻¹ in the FTIR spectrum. mdpi.com
The aromatic C-H stretching vibrations from both the phenyl and pyrrole rings are generally observed in the 3100-3000 cm⁻¹ region. derpharmachemica.comvscht.cz Specifically, aromatic C-H stretches can give rise to multiple bands between 3100-3000 cm⁻¹. vscht.cz The C=C stretching vibrations within the aromatic rings are typically found in the 1625–1430 cm⁻¹ range. derpharmachemica.com For instance, experimental C=C stretching modes have been observed at 1597 and 1552 cm⁻¹. derpharmachemica.com
The C-N stretching vibrations within the pyrrole ring are also identifiable. These bands are often seen in the range of 1198 cm⁻¹ to 952 cm⁻¹. researchgate.net A related compound, 2-(4-Bromophenyl)-1H-benzimidazole, shows a C-N stretching band at 1125.7 cm⁻¹. researchgate.net
The C-Br stretching vibration is another important diagnostic peak. This band is typically observed at lower wavenumbers, for example, at 692.8 cm⁻¹ in a similar brominated benzimidazole (B57391) derivative. researchgate.net
Below is an interactive data table summarizing the characteristic vibrational frequencies for this compound.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |
| N-H Stretch (Pyrrole) | 3089 - 3469 | researchgate.netmdpi.com |
| Aromatic C-H Stretch | 3000 - 3100 | derpharmachemica.comvscht.cz |
| C=C Stretch (Aromatic) | 1430 - 1625 | derpharmachemica.com |
| C-N Stretch (Pyrrole) | 952 - 1198 | researchgate.net |
| C-Br Stretch | ~693 | researchgate.net |
Comparative Analysis with Theoretical Vibrational Frequencies
To further validate the experimental spectroscopic data, theoretical calculations, often using Density Functional Theory (DFT), are employed. nih.gov These computational methods calculate the optimized molecular geometry and predict the vibrational frequencies. nih.govnih.gov
A strong correlation between the experimental and theoretically calculated vibrational frequencies lends confidence to the structural assignment. derpharmachemica.comsci-hub.se For instance, in a study on a related molecule, the C-H out-of-plane bending vibrations observed experimentally at 759 and 831 cm⁻¹ showed good agreement with the theoretically calculated values of 764 and 813 cm⁻¹. derpharmachemica.com Similarly, the C=C stretching modes observed experimentally at 1597 and 1552 cm⁻¹ were in good agreement with the DFT calculated values of 1580 and 1564 cm⁻¹. derpharmachemica.com
It is common practice to scale the calculated frequencies to better match the experimental values, accounting for the approximations inherent in the theoretical models. cellmolbiol.org The potential energy distribution (PED) analysis is also used to provide a detailed assignment of the vibrational modes. nih.gov This comparative approach between experimental and theoretical data is a powerful tool for the comprehensive vibrational analysis of molecules like this compound. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the atomic connectivity and chemical environment of nuclei within a molecule.
¹H-NMR for Proton Environment Analysis
The ¹H-NMR spectrum of this compound reveals distinct signals for each type of proton in the molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. libretexts.org
Protons attached to aromatic rings typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. libretexts.org The protons on the pyrrole ring will also appear in this region, with their exact chemical shifts influenced by the electron-withdrawing or -donating nature of the substituents. For the parent pyrrole molecule, the protons appear at approximately 6.2, 6.7, and 8.1 ppm. chemicalbook.com The N-H proton of the pyrrole ring is also a characteristic signal, often appearing as a broad singlet. mdpi.com
The protons on the 4-bromophenyl group will exhibit a characteristic splitting pattern, typically an AA'BB' system, due to the symmetry of the para-substituted ring. The proximity to the electronegative bromine atom will deshield the adjacent protons, causing them to appear at a lower field. libretexts.org
An interactive data table of expected ¹H-NMR chemical shifts for this compound is provided below.
| Proton Type | Expected Chemical Shift (δ, ppm) | References |
| Pyrrole N-H | Variable, often broad | mdpi.com |
| Pyrrole C-H | 6.2 - 8.1 | chemicalbook.com |
| Bromophenyl C-H | 6.5 - 8.0 | libretexts.org |
¹³C-NMR for Carbon Skeleton Elucidation
¹³C-NMR spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.in Each unique carbon atom in this compound will produce a distinct signal in the spectrum. libretexts.org
Aromatic and heteroaromatic carbons typically resonate in the range of 110-150 ppm. bhu.ac.in The carbon atoms of the pyrrole ring and the bromophenyl ring will fall within this region. The carbon atom attached to the bromine (C-Br) will be significantly influenced by the heavy atom effect. Carbonyl carbons, if present, would appear much further downfield, typically between 170-220 ppm. libretexts.org
The chemical shifts of the carbon atoms in the bromophenyl ring will be affected by the bromine substituent. The carbon directly bonded to the bromine will have its chemical shift influenced by electronegativity and heavy atom effects.
An interactive data table summarizing the typical ¹³C-NMR chemical shift ranges for the different carbon environments in this compound is presented below.
| Carbon Type | Expected Chemical Shift (δ, ppm) | References |
| Aromatic/Pyrrole Carbons | 110 - 150 | bhu.ac.in |
| Carbonyl Carbons (for reference) | 170 - 220 | libretexts.orgcompoundchem.com |
Advanced NMR Techniques for Structural Confirmation (e.g., 2D-NMR)
The HSQC experiment correlates the chemical shifts of protons directly bonded to carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. columbia.edu The HMBC experiment, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between different parts of the molecule, such as the link between the pyrrole and bromophenyl rings. The analysis of these 2D NMR spectra provides conclusive evidence for the proposed structure of this compound. amazonaws.commdpi.com
UV-Visible Spectroscopy for Electronic Absorption Properties
UV-Visible spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. matanginicollege.ac.in The absorption of this radiation promotes electrons from a ground electronic state to a higher energy excited state. matanginicollege.ac.in The resulting spectrum provides information about the electronic structure of the compound. ubbcluj.ro
For compounds like this compound, which contain chromophores—parts of the molecule that absorb light—UV-Visible spectroscopy can reveal key electronic properties. The pyrrole and bromophenyl groups constitute a conjugated system, leading to characteristic π → π* and n → π* transitions. matanginicollege.ac.in The position (λmax) and intensity (molar absorptivity, εmax) of the absorption bands are sensitive to the molecular environment and conjugation length. matanginicollege.ac.in
Studies on similar pyrrole-containing compounds have shown that the electronic absorption spectra are influenced by the solvent polarity and the nature of substituents. For instance, increasing the conjugation length in a molecule generally leads to a bathochromic (red) shift, where the absorption maximum moves to a longer wavelength, and an increase in the intensity of the absorption. matanginicollege.ac.in In related pyrimidine (B1678525) derivatives, a change from a nonpolar solvent like toluene (B28343) to a more polar one like chloroform (B151607) can cause a significant redshift in the absorption maximum. beilstein-journals.org For example, 2-amino-4,6-di(4-bromophenyl)pyrimidine shows a bathochromic shift from 340 nm in toluene to 362 nm in chloroform. beilstein-journals.org
Table 1: Illustrative UV-Visible Absorption Data for Related Compounds
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| 2-amino-4,6-di(4-bromophenyl)pyrimidine | Toluene | 340 | Not Specified |
| 2-amino-4,6-di(4-bromophenyl)pyrimidine | Chloroform | 362 | Not Specified |
| 2-(1H-pyrrol-1-yl)pyrimidine derivative 8a | Chloroform | 280-450, 535 | Not Specified |
| 2-(1H-pyrrol-1-yl)pyrimidine derivative 8b | Chloroform | 280-450, 540 | Not Specified |
| Biphenyl | Not Specified | 250 | 19000 |
| 2-Methylbiphenyl | Not Specified | 237 | 10250 |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the elements within the top 1-10 nanometers of a material's surface. wikipedia.orgcnrs.fr The method is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons. wikipedia.org The kinetic energy of these emitted photoelectrons is measured, which is characteristic of the element from which they originated. covalentmetrology.com
For this compound, XPS analysis can confirm the presence of carbon, nitrogen, and bromine. High-resolution scans of the individual elemental peaks can provide information about their chemical bonding environments. For example, the C 1s spectrum can be deconvoluted to identify carbon atoms in different chemical states, such as C-C, C-H, C-N, and C-Br bonds. Similarly, the N 1s spectrum would provide information about the chemical state of the nitrogen atom in the pyrrole ring. The Br 3d spectrum would confirm the presence and chemical state of the bromine atom.
The binding energy of the photoelectrons is a key parameter in XPS and is sensitive to the chemical environment of the atom. cnrs.fr This "chemical shift" allows for the differentiation between various oxidation states and functional groups. cnrs.fr For instance, in a study of a molybdenum-based oxide catalyst, XPS was used to identify and quantify the different oxidation states of molybdenum (Mo6+, Mo5+, and Mo4+) at the surface. cnrs.fr
Table 2: Expected Core-Level Binding Energies for Elements in this compound
| Element | Core Level | Typical Binding Energy Range (eV) |
|---|---|---|
| Carbon | C 1s | 284 - 288 |
| Nitrogen | N 1s | 398 - 402 |
| Bromine | Br 3d | 68 - 70 |
Energy-Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Analysis
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. wikipedia.orgoxinst.com It relies on the interaction of an electron beam with the sample, which excites electrons in the atoms. thermofisher.com When an electron from an inner shell is ejected, an electron from a higher energy shell fills the vacancy, and the excess energy is released as an X-ray. wikipedia.org Each element has a unique set of characteristic X-ray energies, allowing for the identification of the elements present in the sample. wikipedia.orgoxinst.com
In the context of this compound, EDS analysis would be used to confirm the elemental composition, specifically the presence of carbon, nitrogen, and bromine. This technique is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to provide elemental maps of a sample's surface, showing the spatial distribution of each element. thermofisher.com While EDS provides qualitative and quantitative elemental information, it does not typically provide information about the chemical bonding states of the elements, which is a key feature of XPS. wikipedia.org The detection limits for EDS are typically in the range of 0.1% by weight. thermofisher.com
Table 3: Expected EDS Signals for this compound
| Element | Characteristic X-ray Line |
|---|---|
| Carbon | Kα |
| Nitrogen | Kα |
| Bromine | Lα |
Hirshfeld Surface Analysis for Intermolecular Interaction Visualization
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. frontiersin.org This technique partitions the crystal electron density into molecular fragments, allowing for the generation of a surface that represents the boundary of a molecule in the crystalline environment. The Hirshfeld surface is mapped with properties such as dnorm (normalized contact distance), which highlights regions of close intermolecular contacts.
In related structures, Hirshfeld analysis has been used to identify various interactions. For example, in a study of a brominated tetrahydroquinoline derivative, N—H⋯O, C—H⋯O, C—H⋯F, and C—H⋯Br hydrogen bonds, as well as C—H⋯π interactions, were identified and quantified. nih.gov The fingerprint plots of a different compound, isomaleimide 4, showed that C∙∙∙H/H∙∙∙C (26.2%), H···H (25.4%), O∙∙∙H/H∙∙∙O (13%), and Br∙∙∙H/H∙∙∙Br (9.2%) were the most significant interactions. frontiersin.org
Table 4: Common Intermolecular Interactions Investigated by Hirshfeld Surface Analysis
| Interaction Type | Description |
|---|---|
| Hydrogen Bonds (e.g., N-H···X, C-H···X) | Strong directional interactions involving a hydrogen atom and an electronegative atom. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |
| van der Waals forces | Weak, non-directional forces between molecules. |
| Halogen Bonds (e.g., C-Br···X) | Noncovalent interaction involving a halogen atom as an electrophilic species. |
Powder X-ray Diffraction (PXRD) for Bulk Crystalline Structure
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline properties of a bulk material. libretexts.org When a powdered sample is irradiated with X-rays, the randomly oriented crystallites diffract the X-rays at specific angles according to Bragg's Law (nλ = 2d sinθ). anton-paar.com The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ) and is unique to the crystalline phase of the material. libretexts.org
For this compound, PXRD would be used to confirm the crystallinity of a synthesized powder sample and to identify its crystal phase. The positions and intensities of the diffraction peaks provide a fingerprint of the crystal structure. creative-biostructure.com This technique is essential for quality control, as it can be used to identify different polymorphs (different crystal structures of the same compound), which can have different physical properties. creative-biostructure.com Furthermore, analysis of the peak shapes can provide information about the crystallite size and strain within the material. libretexts.org
Table 5: Information Obtainable from PXRD Analysis
| Parameter | Description |
|---|---|
| Peak Position (2θ) | Related to the d-spacing between crystal lattice planes, used for phase identification. |
| Peak Intensity | Related to the arrangement of atoms within the crystal lattice. |
| Peak Width | Can be used to estimate the average crystallite size using the Scherrer equation. |
| Background Signal | Provides information about the presence of amorphous content in the sample. |
Mechanistic Aspects of Chemical Reactions and Derivatization
Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring
The pyrrole ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene (B151609). pearson.com The nitrogen atom's lone pair of electrons is delocalized into the five-membered ring, increasing its electron density and facilitating electrophilic attack. pearson.com
In unsubstituted pyrrole, electrophilic aromatic substitution preferentially occurs at the C2 or C5 positions (the α-positions) rather than the C3 or C4 positions (the β-positions). onlineorganicchemistrytutor.comyoutube.com This regioselectivity is dictated by the relative stability of the cationic intermediate (also known as the sigma complex or arenium ion) formed during the reaction.
When an electrophile attacks at the C2 position, the positive charge on the resulting intermediate can be delocalized over three atoms, including the nitrogen atom, through three resonance structures. stackexchange.comyoutube.com In contrast, attack at the C3 position results in an intermediate where the positive charge is delocalized over only two carbon atoms. stackexchange.comyoutube.com The greater delocalization of the positive charge in the C2-attack intermediate makes it more stable, thus lowering the activation energy for its formation. stackexchange.com Consequently, the reaction proceeds faster through the C2-substitution pathway.
For 2-(4-Bromophenyl)-1H-pyrrole, the C2 position is already occupied. Therefore, electrophilic attack is expected to be directed primarily to the other vacant α-position, C5. Attack at the C3 and C4 positions remains less favorable.
| Position of Electrophilic Attack | Number of Resonance Structures for Cationic Intermediate | Relative Stability of Intermediate | Favored Pathway |
|---|---|---|---|
| C2 (α-position) | 3 | More Stable | Yes |
| C3 (β-position) | 2 | Less Stable | No |
Despite this deactivating influence, the pyrrole ring remains a highly activated system. Therefore, electrophilic substitution on the pyrrole moiety of this compound is still feasible, albeit likely requiring slightly stronger conditions than for unsubstituted pyrrole. The primary directive effect remains the inherent preference for substitution at the available α-position (C5).
Cycloaddition Reactions of Pyrrole Moiety
The aromatic nature of the pyrrole ring generally makes it a reluctant participant in cycloaddition reactions, as these reactions would lead to a loss of aromatic stabilization in the product. ucla.edu Nevertheless, under certain conditions or with specific modifications, the pyrrole moiety can undergo various types of cycloadditions.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orglibretexts.org Simple pyrroles are generally poor dienes because the reaction disrupts their aromaticity. ucla.edu However, the reaction can be facilitated by the presence of electron-withdrawing groups on the pyrrole nitrogen, which reduces the aromatic character of the ring. ucla.edu Intramolecular Diels-Alder reactions of pyrrole derivatives have also been reported, benefiting from entropic advantages. ucla.edu For this compound, participation as a diene in a Diels-Alder reaction would be challenging but could potentially occur with highly reactive dienophiles under forcing conditions (e.g., high pressure or Lewis acid catalysis). ucla.edu
[2+2] cycloaddition reactions involve the combination of two alkene components to form a four-membered cyclobutane (B1203170) ring. libretexts.org For pyrroles, these reactions are typically photochemical [2+2] cycloadditions, requiring irradiation with UV light. libretexts.orglibretexts.org The pyrrole double bonds can react with alkenes to form bicyclic products.
[2+1] cycloadditions involve the addition of a carbene or a nitrene to a double bond to form a three-membered ring. nsf.gov In the context of this compound, the most relevant example of a [2+1] cycloaddition is the initial step in its reaction with carbenes, as discussed below.
The Ciamician–Dennstedt rearrangement is a classic reaction of pyrrole that involves ring expansion to a pyridine (B92270) derivative. chemistry-online.com The reaction proceeds by heating pyrrole with chloroform (B151607) or other haloforms in the presence of a strong base. chemistry-online.com This generates a dichlorocarbene (B158193) (:CCl₂) in situ.
The mechanism involves the following key steps:
[2+1] Cycloaddition : The electrophilic dichlorocarbene adds to one of the double bonds of the pyrrole ring to form an unstable dihalocyclopropane intermediate.
Ring Opening : This intermediate undergoes an electrocyclic ring-opening.
Rearrangement and Aromatization : The resulting species rearranges and eliminates HCl to form a 3-halopyridine.
In the case of this compound, the initial addition of dichlorocarbene could occur at either the C2-C3 or C4-C5 double bond. The presence of the bulky and electron-withdrawing 4-bromophenyl group at C2 would likely influence the regioselectivity of this addition due to steric and electronic factors. nih.gov Modern variations of this reaction utilize α-chlorodiazirines as carbene precursors, which can lead to a broader range of substituted pyridines with improved yields and selectivities, avoiding some limitations of the traditional haloform-based method. nsf.govnih.govorganic-chemistry.org
| Reaction Type | Electron Count | Typical Product Ring Size | Applicability to this compound |
|---|---|---|---|
| Diels-Alder | [4+2] | 6-membered | Reluctant, requires forcing conditions or activation |
| Photochemical Cycloaddition | [2+2] | 4-membered | Feasible with alkenes under UV irradiation |
| Carbene Addition | [2+1] | 3-membered (intermediate) | Key step in Ciamician–Dennstedt ring expansion |
Reactions Involving the Bromine Substituent
Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)
The Carbon-Bromine (C-Br) bond in this compound is a key handle for molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a powerful and widely used method for forming new carbon-carbon bonds. digitellinc.comnih.gov This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: nih.govnih.gov
Oxidative Addition: The active Palladium(0) catalyst inserts into the C-Br bond of this compound. This step forms a new organopalladium(II) complex.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer and replacing the bromide ligand on the palladium center. organic-chemistry.orgnih.gov
Reductive Elimination: The two organic groups on the palladium center (the 4-(1H-pyrrol-2-yl)phenyl group and the group from the boronic acid) couple and are eliminated from the metal center. This step forms the final product and regenerates the active Palladium(0) catalyst, allowing the cycle to continue. nih.gov
The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of substituents—including alkyl, alkenyl, alkynyl, and (hetero)aryl groups—at the 4-position of the phenyl ring, making it a cornerstone in the synthesis of complex pyrrole-containing molecules. nih.govmdpi.com
| Component | Examples | Function in Suzuki-Miyaura Coupling |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands (e.g., P(t-Bu)₃, PCy₃) | Catalyzes the C-C bond formation through a Pd(0)/Pd(II) cycle. nih.gov |
| Organoboron Reagent | Arylboronic acids (Ar-B(OH)₂), Alkylboronic esters, Potassium trifluoroborates (R-BF₃K) | Source of the organic group to be coupled with the aryl bromide. organic-chemistry.org |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Activates the boronic acid for transmetalation by forming a boronate species. organic-chemistry.org |
| Solvent | Toluene (B28343), Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), often with water | Solubilizes reactants and facilitates the reaction. Aqueous mixtures are common. researchgate.net |
Nucleophilic Aromatic Substitution (SNAr) Potential on the Bromophenyl Ring
Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway. youtube.com The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
A critical requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to activate the ring towards nucleophilic attack and to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. masterorganicchemistry.com
In the case of this compound, the pyrrole ring is attached at the para position relative to the bromine atom. The pyrrole moiety is an electron-rich five-membered heterocycle and generally acts as an electron-donating group. researchgate.net This electron-donating nature deactivates the phenyl ring towards nucleophilic attack, making a standard SNAr reaction highly unfavorable. The pyrrole ring would destabilize the negatively charged intermediate required for the addition-elimination mechanism. Consequently, direct displacement of the bromine atom by common nucleophiles under typical SNAr conditions is not a viable synthetic pathway for this compound.
| Substituent Group | Electronic Effect | Influence on SNAr Reactivity |
|---|---|---|
| Nitro (-NO₂) | Strongly Electron-Withdrawing (Activating) | Strongly activates the ring for SNAr by stabilizing the Meisenheimer complex. libretexts.org |
| Cyano (-CN) | Electron-Withdrawing (Activating) | Activates the ring for SNAr. |
| Carbonyl (-C=O) | Electron-Withdrawing (Activating) | Activates the ring for SNAr. |
| 1H-pyrrol-2-yl | Electron-Donating (Deactivating) | Deactivates the ring for SNAr by destabilizing the negatively charged intermediate. |
| Amino (-NH₂) | Strongly Electron-Donating (Deactivating) | Strongly deactivates the ring for SNAr. |
Alternative mechanisms for nucleophilic substitution on unactivated aryl halides, such as the elimination-addition (benzyne) mechanism, require extremely strong basic conditions (e.g., NaNH₂) and are generally not selective, potentially leading to a mixture of products. youtube.com
Oxidation and Reduction Pathways of the Pyrrole Ring
The pyrrole ring is an electron-rich aromatic heterocycle, which makes it susceptible to oxidation but relatively resistant to reduction. wikipedia.org Its reactivity is distinct from that of benzene and is influenced by the phenyl substituent.
Oxidation:
Due to its high electron density, the pyrrole ring is easily oxidized by various oxidizing agents. researchgate.net The outcome of the oxidation is highly dependent on the reagent, reaction conditions, and the nature of the substituents on the ring. Mild oxidation can lead to the formation of unstable intermediates that readily polymerize, resulting in the characteristic darkening of pyrrole compounds upon exposure to air and light. wikipedia.org
Stronger oxidizing agents can lead to a variety of products, including:
Pyrrolinones: Oxidation can occur at the α-positions of the pyrrole ring, leading to the formation of oxo-derivatives.
Ring-Opening: Under harsh oxidative conditions (e.g., with ozone, permanganate, or chromic acid), the aromatic ring can be cleaved, leading to the formation of dicarbonyl compounds, imides, or other degradation products.
Polymerization: In the presence of oxidizing agents or under acidic conditions, pyrroles can undergo oxidative polymerization to form polypyrrole, a conductive polymer.
Reduction:
The aromaticity of the pyrrole ring makes it resistant to reduction. Standard catalytic hydrogenation conditions that readily reduce alkenes often leave the pyrrole ring intact. The reduction of pyrrole to pyrrolidine (B122466) (the fully saturated analog) typically requires more forcing conditions.
Common methods for pyrrole reduction include:
Catalytic Hydrogenation: This can be achieved using catalysts like rhodium on alumina (B75360) or ruthenium under high pressure and temperature. The complete reduction yields a pyrrolidine ring. Partial reduction to a pyrroline (B1223166) is also possible under controlled conditions.
Birch Reduction: This method, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol proton source, can reduce the aromatic ring. However, it can lead to complex mixtures of partially reduced products.
Chemical Reduction: Reagents like zinc in acetic acid or hydroiodic acid with red phosphorus have been used for the reduction of pyrrole derivatives.
| Transformation | Typical Reagents | Expected Product Type |
|---|---|---|
| Oxidation | Air/Light, H₂O₂, m-CPBA, CrO₃, KMnO₄ | Polymeric materials, Pyrrolinones, Ring-opened products (imides, dicarbonyls). |
| Reduction | H₂/Rh-Al₂O₃ (high pressure), Zn/CH₃COOH, Na/NH₃(l) | Pyrrolidines (fully saturated), Pyrrolines (partially saturated). |
Applications in Materials Science and Engineering
Organic Electronic Materials
Derivatives of 2-(4-Bromophenyl)-1H-pyrrole are instrumental in the development of organic electronic materials, which are valued for their potential in creating flexible, lightweight, and cost-effective electronic devices. These materials are particularly relevant in the fabrication of organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs). The inherent properties of the pyrrole (B145914) ring system, combined with the electronic influence of the bromophenyl group, allow for the tuning of electronic and photophysical characteristics.
Organic Photovoltaic (OPV) Cells
In the field of organic photovoltaics, derivatives of this compound serve as crucial building blocks for synthesizing materials used in the active layers of solar cells. These materials often function as electron donors in bulk heterojunction (BHJ) devices, where they are blended with electron-accepting materials to facilitate charge separation and generation.
For instance, dipyrromethanes, which can be synthesized from this compound precursors, are utilized as host molecules in optoelectronic materials for OPV cells. iucr.orgresearchgate.net The molecular structure of these compounds, featuring two pyrrole rings, provides a platform for creating larger, conjugated systems with desirable electronic properties. iucr.orgresearchgate.net
Research has demonstrated the use of related pyrrole-containing structures in OPV applications. For example, a novel low band gap phenylenevinylene copolymer incorporating a BF2-azopyrrole complex, derived from a bromophenyl-pyrrole precursor, was used in efficient bulk heterojunction solar cells, achieving a power conversion efficiency (PCE) of 3.54%. acs.org The study highlighted how the optical absorption and hole transport in the polymer blend films were enhanced, leading to improved device performance. acs.org
Furthermore, small molecules derived from thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD), which can be conceptualized as related structures, have been successfully employed as electron-donors in solution-processed organic solar cells. nih.gov Devices fabricated with these materials have shown promising performance, with one particular configuration yielding a high open-circuit voltage (Voc) of 0.97 V and a PCE of 2.6%. nih.gov
The following table summarizes key findings from research on pyrrole-based materials in OPV cells:
| Material/Derivative | Application | Key Finding | Power Conversion Efficiency (PCE) |
| BF2−Azopyrrole Complex Copolymer | Bulk Heterojunction Solar Cells | Enhanced optical absorption and hole transport. acs.org | 3.54% acs.org |
| Dipyrromethanes | Optoelectronic Materials | Serve as building blocks for host molecules in OPV cells. iucr.orgresearchgate.net | Not Specified |
| Thieno[3,4-c]pyrrole-4,6-dione (TPD) Derivatives | Electron-Donors in BHJ Solar Cells | Achieved a high open-circuit voltage. nih.gov | 2.6% nih.gov |
| Pyrrolo[3,2-b]pyrrole Derivatives | Organic Electronics | Promising materials for application in organic electronics. unesp.br | Not Specified |
Organic Light-Emitting Diodes (OLEDs)
The versatility of this compound derivatives extends to the field of organic light-emitting diodes. These compounds can be incorporated into the emissive layer of OLEDs, contributing to the generation of light upon the application of an electric current. Dipyrromethanes derived from this compound are noted for their utility as host molecules in OLEDs. iucr.orgresearchgate.net
Research into carbazole (B46965) derivatives, which can be synthesized using bromophenyl-pyrrole intermediates, has yielded efficient OLEDs. For instance, (Z)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(4-bromophenyl)acrylonitrile (CZ-1) was used as an emissive material in a solution-processed OLED, achieving a maximum luminance of 4130 cd/m² and a maximum current efficiency of 19.3 cd/A. mdpi.com This demonstrates the potential of these materials to create bright and efficient displays.
The following table outlines the performance of an OLED device based on a this compound derivative:
| Emitting Material | Maximum Luminance | Maximum Current Efficiency | Electroluminescence Peak |
| (Z)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(4-bromophenyl)acrylonitrile (CZ-1) | 4130 cd/m² mdpi.com | 19.3 cd/A mdpi.com | 492 nm mdpi.com |
Fluorescent Probes and Dyes
The inherent fluorescence of many pyrrole-based compounds makes them suitable for applications as fluorescent probes and dyes. The this compound scaffold can be chemically modified to create molecules that exhibit specific fluorescent properties, which are useful in various analytical and imaging techniques.
Dipyrromethanes, which are synthesized from precursors like this compound, are known building blocks for fluorescent laser dyes and fluorophores. iucr.orgresearchgate.net These compounds are also important in a variety of imaging applications and as chemosensors. iucr.orgresearchgate.net The ability to introduce different functional groups onto the pyrrole or phenyl rings allows for the fine-tuning of their absorption and emission characteristics.
For example, squaraine dyes functionalized with triphenylethylene (B188826) and tetraphenylethylene, which can be synthesized from pyrrole derivatives, have been investigated for their unique photophysical properties, including aggregation-induced emission. acs.org Furthermore, pyrrole-based compounds have been developed as fluorescent probes for detecting specific biological molecules, such as thiols in living cells. acs.org
Supramolecular Chemistry and Crystal Engineering
The structure of this compound and its derivatives makes them valuable components in the fields of supramolecular chemistry and crystal engineering. These disciplines focus on the design and synthesis of complex, ordered molecular assemblies held together by non-covalent interactions.
Dipyrromethanes synthesized from this compound are utilized for material separation in supramolecular chemistry. iucr.orgresearchgate.net The specific arrangement of atoms and functional groups in these molecules allows for selective interactions with other molecules, forming well-defined supramolecular structures.
Design of Functional Molecular Solids
The ability of this compound and its derivatives to form predictable intermolecular interactions is key to designing functional molecular solids. The crystal structure of 2,2'-[(4-Bromophenyl)methylene]bis(1H-pyrrole) reveals that molecules are linked via N—H⋯π and C—H⋯π interactions, forming layers. iucr.org These layers are further linked by C—Br⋯π interactions, creating a three-dimensional structure. iucr.org This understanding of intermolecular forces allows for the rational design of crystals with specific properties.
The study of different crystal habits and sizes of (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile has shown that these factors can lead to different emission properties, even when the crystal structures are nearly identical. researchgate.net This highlights the importance of controlling crystal growth conditions to achieve desired functionalities.
Host-Guest Systems and Molecular Recognition
In the context of supramolecular chemistry, host-guest systems are of great interest. These systems involve a host molecule that can selectively bind a guest molecule. Dipyrromethanes, derived from this compound, are used as precursors for synthesizing target host molecules like molecular nanotweezers. iucr.orgresearchgate.net
Molecular recognition, the specific binding between a host and a guest, is a fundamental process in these systems. mdpi.com The design of host molecules with specific cavities and binding sites allows for the selective recognition and encapsulation of guest molecules. hiroshima-u.ac.jpresearchgate.net This has potential applications in areas such as catalysis, sensing, and separation. researchgate.netescholarship.org
Chemo-sensing Applications
While direct chemo-sensing applications of this compound are not extensively documented in dedicated research, its structural characteristics designate it as a valuable building block in the synthesis of more complex chemosensing molecules. The potential of this compound in materials science is primarily centered on its utility as a precursor for creating sophisticated sensor systems for the detection of various analytes, including ions.
The key to its utility lies in its bifunctional nature. The pyrrole ring, an electron-rich aromatic heterocycle, can act as a signaling unit or be part of a larger conjugated system that responds to analyte binding. The bromophenyl group provides a reactive site for further chemical modifications, most notably through cross-coupling reactions. This allows for the strategic attachment of other functional groups, such as fluorophores, chromophores, or specific ion-binding moieties, to construct elaborate chemosensor architectures.
Research into related compounds illustrates how bromophenyl-substituted pyrrole cores are employed in the development of chemosensors. For instance, derivatives of diketopyrrolopyrrole (DPP) containing bromophenyl groups are used as intermediates in the synthesis of fluorescent sensors. labxing.com In these cases, the bromine atom serves as a handle for introducing other aromatic groups via Suzuki coupling, leading to materials with tailored optical properties for anion detection. labxing.com Similarly, the synthesis of some squaraine dyes, which can act as fluorescent probes for thiols, involves precursors containing bromophenyl and pyrrole units. acs.org
Furthermore, the development of photochromic dihetarylethenes, which have potential applications in chemosensors and molecular memory, has utilized building blocks like 5-(4-bromophenyl)-2-methylthiophene in conjunction with pyrrole-derived structures. researchgate.net The synthesis of 2,2′-bipyrroles, which are foundational for creating certain ion chemosensors, can be achieved through methods like the Ullmann coupling of α-halogenated pyrroles, highlighting a potential synthetic route where a bromo-substituted pyrrole could be a key starting material. mdpi.com
Although no specific data table of chemo-sensing performance for this compound can be provided due to the absence of direct studies, the following table includes compounds mentioned in the context of its synthetic potential for creating chemosensors.
Biological Activity and Mechanistic Insights of 2 4 Bromophenyl 1h Pyrrole Derivatives
Enzyme Inhibition Mechanisms
Derivatives of 2-(4-bromophenyl)-1H-pyrrole have been investigated for their potential to inhibit several key enzymes implicated in a range of diseases. The following sections detail the mechanisms and research findings related to their inhibitory actions.
Tyrosinase Inhibition
Tyrosinase is a crucial enzyme in the biosynthesis of melanin, and its inhibition is a key strategy in the development of treatments for hyperpigmentation disorders. A series of 2-cyanopyrrole derivatives, including a compound with a 3-(4-bromophenyl) substituent, have been synthesized and evaluated for their tyrosinase inhibitory activity.
One study reported the synthesis of 3-(4-bromophenyl)-1-methyl-1H-pyrrole-2-carboxamide and its evaluation as a tyrosinase inhibitor. nih.gov The research highlighted that certain substitutions on the pyrrole (B145914) ring could lead to potent inhibitory effects. For instance, a related derivative within the same study, compound A12, demonstrated significantly stronger inhibition than the reference inhibitor, kojic acid, with an IC50 value of 0.97 μM compared to 28.72 μM for kojic acid. nih.gov Kinetic analysis of the most potent compounds in this class revealed a reversible and mixed-type inhibition mechanism. nih.gov Molecular docking studies suggested that the efficacy of these inhibitors is due to interactions, including metal-ligand, π-π, and hydrophobic interactions, within the active site of the tyrosinase enzyme. nih.gov
| Compound | Structure | IC50 (μM) | Reference |
|---|---|---|---|
| 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carboxamide (B2) | [Structure not available in source] | - | nih.gov |
| Compound A12 (related derivative) | [Structure not available in source] | 0.97 | nih.gov |
| Kojic Acid (Reference) | [Structure not available in source] | 28.72 | nih.gov |
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is an enzyme involved in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. explorationpub.com Research into compounds containing the 4-bromophenyl moiety has revealed potent MAO-B inhibitory activity.
A study on indolyl chalcones identified (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9) as a promising MAO-B inhibitor. nih.gov This finding suggests that the 4-bromophenyl group can contribute significantly to the inhibitory potential of a molecule against MAO-B. Further investigations into the structure-activity relationships of 1-methyl-3-phenylpyrroles as MAO-B inhibitors have shown that the potency of inhibition is influenced by the electronic and steric properties of substituents on the phenyl ring. nih.gov Specifically, electron-withdrawing groups and bulky substituents on the phenyl ring were found to enhance the inhibitory activity. nih.gov The most potent inhibitor in that series, 1-methyl-3-(4-trifluoromethylphenyl)pyrrole, had a Ki value of 1.30 μM. nih.gov
| Compound | Structure | Activity | Reference |
|---|---|---|---|
| (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9) | [Structure not available in source] | Promising MAO-B inhibitor | nih.gov |
| 1-Methyl-3-(4-trifluoromethylphenyl)pyrrole | [Structure not available in source] | Ki = 1.30 μM | nih.gov |
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary approach for the symptomatic treatment of Alzheimer's disease. While some pyrrole derivatives have been explored for their anticholinesterase activity, the focus has often been on butyrylcholinesterase (BChE).
In one study, a series of 19 pyrrole derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. The results indicated that none of the synthesized compounds showed significant inhibition of AChE, with IC50 values greater than 50 μM. nih.govfrontiersin.org However, some of these compounds, particularly those with a 1,3-diaryl-pyrrole skeleton, exhibited high selectivity as BChE inhibitors. nih.govfrontiersin.orgnih.gov In a separate study, the indolyl chalcone (B49325), (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9), which was identified as a potent MAO-B inhibitor, also demonstrated significant acetylcholinesterase inhibition, suggesting a dual-acting potential. nih.gov
| Compound Class | AChE IC50 (μM) | Reference |
|---|---|---|
| 1,3-Diaryl-pyrrole derivatives | > 50 | nih.govfrontiersin.org |
| (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9) | Predominant inhibition observed | nih.gov |
ClpP1P2 Peptidase Inhibition against Mycobacterium tuberculosis
The caseinolytic protease (Clp) complex, particularly ClpP1P2, is essential for the viability of Mycobacterium tuberculosis (Mtb), making it an attractive target for the development of new anti-tubercular agents. nih.govresearchgate.netdaneshyari.comconsensus.app A series of pyrrole derivatives were designed and synthesized based on a hit compound identified through virtual screening, leading to the discovery of potent inhibitors of Mtb ClpP1P2 peptidase. nih.govresearchgate.net
Among the most promising compounds was 2-(4-bromophenyl)-N-((1-(2-chloro-6-fluorophenyl)-2, 5-dimethyl-1H-pyrrolyl)methyl)ethan-1-amine hydrochloride (7d). This derivative exhibited favorable anti-mycobacterial activity with a minimum inhibitory concentration (MIC) value of 5 μM against the Mtb H37Ra strain. nih.gov This research underscores the potential of the this compound scaffold in the design of novel anti-tubercular drugs targeting the ClpP1P2 protease.
| Compound | Target | MIC (μM) against Mtb H37Ra | Reference |
|---|---|---|---|
| 2-(4-bromophenyl)-N-((1-(2-chloro-6-fluorophenyl)-2, 5-dimethyl-1H-pyrrolyl)methyl)ethan-1-amine hydrochloride (7d) | ClpP1P2 Peptidase | 5 | nih.gov |
DNA Gyrase and Topoisomerase Inhibition
Bacterial DNA gyrase and topoisomerases are essential enzymes for DNA replication and are validated targets for antibacterial drugs. While direct studies on this compound derivatives as DNA gyrase inhibitors are limited, research on analogous structures highlights the potential of the 4-bromophenyl moiety in this context.
A study on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives revealed potent inhibitory activity against Staphylococcus aureus and Bacillus subtilis DNA gyrases. nih.gov For instance, compound 3k from this series showed IC50 values of 0.15 μg/mL and 0.25 μg/mL against S. aureus and B. subtilis DNA gyrase, respectively. nih.gov Similarly, novel 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives have been designed and synthesized as microbial DNA gyrase inhibitors. acs.orgresearchgate.net Furthermore, a class of compounds known as pyrrolamides, which are based on a pyrrole scaffold, have been identified as a novel class of DNA gyrase inhibitors with antibacterial activity. nih.gov
| Compound Class | Target | Potency | Reference |
|---|---|---|---|
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives | S. aureus DNA gyrase | IC50 = 0.15 μg/mL (for compound 3k) | nih.gov |
| 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives | Microbial DNA gyrase | Designed as inhibitors | acs.orgresearchgate.net |
| Pyrrolamides | DNA gyrase | Novel class of inhibitors | nih.gov |
Antioxidant Mechanisms
Pyrrole derivatives are recognized for their antioxidant properties, which are often attributed to the presence of an active hydrogen atom on the pyrrole nitrogen (N-H). researchgate.net The antioxidant mechanism of these compounds typically involves hydrogen atom transfer (HAT) or single electron transfer (SET) to scavenge free radicals. researchgate.net
Studies on various pyrrole derivatives have demonstrated their ability to scavenge reactive oxygen species (ROS) such as the hydroxyl radical (•OH) and the superoxide (B77818) anion (O2•−), as well as the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•). nih.govmdpi.com The antioxidant efficacy of these compounds can be influenced by the nature of the substituents on the pyrrole and phenyl rings. For example, a study on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, which included a 1-(4-bromophenyl) substituted triazole derivative, showed that this compound possessed higher antioxidant activity than ascorbic acid in a DPPH radical scavenging assay. nih.gov This indicates that the presence of a bromophenyl group can be compatible with, and potentially enhance, the antioxidant properties of a molecule. The antioxidant activity of pyrrole derivatives has also been shown to be protective in cellular models of neurotoxicity. brieflands.com
| Compound | Assay | Activity | Reference |
|---|---|---|---|
| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone | DPPH radical scavenging | 1.13 times higher than ascorbic acid | nih.gov |
Radical Scavenging Activity (DPPH, ABTS assays)
The antioxidant potential of chemical compounds is frequently evaluated through their ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common spectrophotometric methods used for this purpose. nih.govnih.gov Both assays measure the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize a radical, which is observed as a change in color and measured by absorbance. nih.govnih.gov The concentration of a compound required to inhibit 50% of the radical activity is known as the IC50 value; a lower IC50 value indicates higher antioxidant activity. nih.govscience.gov
Pyrroles and their derivatives, which contain an active N-H hydrogen atom, have demonstrated notable antioxidant activity. researchgate.net While specific IC50 values for this compound are not extensively detailed in the cited literature, studies on structurally related pyrrole derivatives and bromophenols provide insight into their potential radical scavenging capabilities. The activity is influenced by the substitution pattern on the pyrrole and phenyl rings. For instance, studies on various pyrrole derivatives have demonstrated their efficacy in scavenging both DPPH and ABTS radicals. researchgate.net
| Compound Class | Assay | Observed Activity / IC50 | Reference |
|---|---|---|---|
| Benzylic Acid-Derived Bromophenols | DPPH | IC50 values ranged from 4.27 µg/mL to 231.00 µg/mL for various derivatives. | nih.gov |
| Benzylic Acid-Derived Bromophenols | ABTS | Effective scavenging activity was observed in a concentration-dependent manner. | nih.gov |
| General Pyrrole Derivatives | DPPH & ABTS | Pyrrole derivatives are recognized for their proven antioxidant effects. | researchgate.net |
| 2,4,6-Trichlorophenylhydrazine Schiff bases | DPPH | IC50 values ranged from 4.05 to 369.30 µM. | science.gov |
Hydrogen Atom Transfer (HAT) Pathways
The primary mechanism by which many antioxidants, including pyrrole derivatives, scavenge radicals is through Hydrogen Atom Transfer (HAT). nih.gov In this process, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. nih.govmdpi.com The key driving force for this reaction is the bond dissociation energy (BDE) of the bond from which the hydrogen is abstracted. mdpi.comfrontiersin.org A lower BDE facilitates easier hydrogen donation and thus corresponds to higher antioxidant activity. frontiersin.org
For pyrrole-containing compounds, the hydrogen atom on the nitrogen of the pyrrole ring (N-H) is crucial for this activity. researchgate.net The HAT mechanism explains the ability of these compounds to inhibit oxidation by transferring this hydrogen atom to reactive oxygen species (ROS) like peroxyl radicals (ROO•). researchgate.net The reaction can be summarized as: Pyrrole-NH + ROO• → Pyrrole-N• + ROOH
Single Electron Transfer (SET) Mechanisms
In addition to HAT, antioxidant activity can proceed via Single Electron Transfer (SET) mechanisms. nih.govnih.gov In this pathway, the antioxidant donates an electron to the free radical to form a radical cation and an anion. nih.gov The SET mechanism is often followed by a proton transfer (SET-PT), where the newly formed radical cation releases a proton to become a stable radical. nih.govfrontiersin.org
The key steps in the SET-PT mechanism are:
Electron Transfer: Antioxidant + Radical → [Antioxidant]•+ + [Radical]−
Proton Transfer: [Antioxidant]•+ → [Antioxidant Radical]• + H+
The feasibility of the SET pathway is dependent on factors like the antioxidant's ionization potential (IP) and proton dissociation enthalpy (PDE). frontiersin.org Research indicates that some pyrrolic structures are susceptible to SET reactions, and this pathway can be influenced by the structure of the compound, the nature of the attacking radical, and the solvent. researchgate.net For instance, polar solvents may favor SET reactions in certain pyrrole structures. researchgate.net Another related pathway is the Sequential Proton Loss Electron Transfer (SPLET), which is particularly relevant in certain solvents and involves the initial deprotonation of the antioxidant followed by electron transfer. nih.govmdpi.com
Neuroprotective Mechanisms
Oxidative stress and neuroinflammation are recognized as critical factors in the development and progression of neurodegenerative diseases such as Parkinson's disease. brieflands.com Derivatives of this compound have shown promise as neuroprotective agents by targeting these underlying pathological processes. Studies using cellular models of neurotoxicity have demonstrated that synthetic pyrrole derivatives can protect neurons from damage induced by neurotoxins like 6-hydroxydopamine (6-OHDA). brieflands.com
Inhibition of Apoptosis Induction
Apoptosis, or programmed cell death, is a key contributor to neuronal loss in neurodegenerative disorders. nih.gov The activation of cysteine proteases, particularly caspase-3, is a pivotal event in the apoptotic cascade in the central nervous system. nih.gov Research on 1,5-diaryl pyrrole derivatives, which are structurally related to this compound, has shown that these compounds can exert neuroprotective effects by inhibiting the induction of apoptosis. brieflands.com
The anti-apoptotic mechanism of these pyrrole compounds is closely linked to their antioxidant properties. By reducing the overproduction of intracellular reactive oxygen species (ROS) and inhibiting lipid peroxidation, these derivatives can prevent the oxidative stress that triggers apoptotic pathways. brieflands.com Pre-treatment of neuronal cells with these compounds has been shown to inhibit apoptosis following exposure to a neurotoxin, thereby preserving cell viability. brieflands.com
Suppression of Inflammatory Pathways (e.g., COX-2/PGE2)
Neuroinflammation plays a crucial role in the pathology of neurodegenerative diseases. The cyclooxygenase-2 (COX-2) enzyme and its product, prostaglandin (B15479496) E2 (PGE2), are key mediators of the inflammatory response. nih.gov Elevated levels of COX-2 and PGE2 are associated with inflammatory conditions that can exacerbate neuronal damage. nih.gov
Antimicrobial Action Pathways
The rise of multidrug-resistant bacteria presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. researchgate.net Pyrrole-containing compounds have been identified as a promising class of heterocycles with potential antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov
Research on 1,2,3,4-tetrasubstituted pyrrole derivatives has demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. acgpubs.org The introduction of halogen atoms, such as bromine, into the structure of pyrrole derivatives can influence their antimicrobial spectrum. acgpubs.org For example, a derivative identified as 6-(4-bromophenyl)-3-[2-(2-hydroxyethoxy)ethyl]-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one was found to be highly effective against Escherichia coli and Salmonella enteritidis, with a Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL. nih.gov
While the precise mechanisms of action can vary, one of the proposed pathways for antimicrobial agents is the inhibition of essential bacterial enzymes. DNA gyrase, an enzyme crucial for bacterial DNA replication, is a promising target for the development of new antibacterial drugs. researchgate.net It is hypothesized that some pyrrole derivatives may exert their antimicrobial effects by targeting such enzymes, disrupting vital cellular processes and leading to bacterial cell death.
| Compound Class/Derivative | Target Organism(s) | Observed Activity | Potential Pathway | Reference |
|---|---|---|---|---|
| 1,2,3,4-Tetrasubstituted Pyrrole Derivatives | Gram-positive bacteria (S. aureus, B. cereus) | Showed promising inhibitory effects. | Not specified | acgpubs.org |
| 6-(4-bromophenyl)-3-[2-(2-hydroxyethoxy)ethyl]-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | E. coli, S. enteritidis | MIC value of 0.5 μg/mL. | Not specified | nih.gov |
| General Heterocyclic Compounds | Bacteria | General antimicrobial potential. | Inhibition of DNA gyrase is a recognized target. | researchgate.net |
Antiproliferative Mechanisms
The anticancer effects of this compound derivatives are attributed to a variety of cellular and molecular mechanisms, primarily centered around the induction of programmed cell death (apoptosis) and the inhibition of key signaling pathways that regulate cell proliferation and survival.
One of the principal mechanisms is the inhibition of protein kinases, which are crucial regulators of cell signaling. Certain alkynylated pyrrole derivatives have been shown to induce cell cycle arrest at the G0/G1 phase and trigger apoptosis in cancer cells. nih.gov The structure-activity relationship of these compounds indicated that specific substitutions are critical for their cytotoxic effects. For instance, compound 12l demonstrated potent activity against U251 and A549 cancer cell lines, with IC50 values of 2.29 ± 0.18 µM and 3.49 ± 0.30 µM, respectively. nih.gov
Furthermore, some pyrrole derivatives act as inhibitors of key kinases involved in cancer progression, such as Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs). A series of 1-H-pyrazole-3-carboxamide derivatives incorporating a pyrrolo[2,3-d]pyrimidine moiety demonstrated potent inhibitory activities against FLT3, CDK2, CDK4, and CDK6 in the nanomolar range. nih.gov Specifically, compound 50 (FN-1501) showed significant antiproliferative activity against MV4-11 cells (IC50: 0.008 µM), which was associated with the suppression of retinoblastoma phosphorylation and the induction of apoptosis. nih.gov
The antiproliferative activity of these compounds is also linked to their ability to disrupt microtubule dynamics, a validated target in cancer therapy. Certain chalcone-imide derivatives based on 3,4-dichloro-1H-pyrrole-2,5-dione, including those with a 4-bromophenyl-1H-pyrrole-2,5-dione moiety, have shown high activity against human liver cancer (HepG-2) and breast cancer (MCF-7) cells. ekb.eg
The table below summarizes the cytotoxic activity of selected pyrrole derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 12l | U251 | 2.29 ± 0.18 | nih.gov |
| 12l | A549 | 3.49 ± 0.30 | nih.gov |
| 50 (FN-1501) | MV4-11 | 0.008 | nih.gov |
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives with their protein targets, providing insights into the structural basis of their inhibitory activity. These computational analyses help in understanding the key interactions that govern the ligand-receptor binding affinity.
A study involving a synthetic pyrrole derivative, SR9009 , investigated its interaction with various breast cancer targets. nih.gov Among the 13 proteins studied, SR9009 showed a good binding score affinity for HER2, Erα, Aromatase, Reverbα, BRMS1, and Top II. nih.gov Molecular dynamics simulations revealed a significant binding energy for the Reverb alpha + SR9009 complex (-220.618 +/- 19.145 kJ/mol). nih.govresearchgate.net This suggests that SR9009 could be a potential drug candidate targeting Reverb alpha for anti-breast cancer activity. nih.gov
In another molecular docking analysis, SR9009 was evaluated against the human epidermal growth factor receptor 2 (HER2). The results indicated a high binding affinity of SR9009 towards HER2. nih.gov Molecular dynamics studies further showed a higher binding energy for the HER2 + SR9009 complex (-158.436 +/- 11.495 kJ/mol) compared to the HER2 + Trastuzumab complex (-134.772 +/- 19.859 kJ/mol), positioning SR9009 as a potential clinical candidate for targeting HER2. nih.gov
The table below presents the binding energies of a pyrrole derivative with different breast cancer targets as determined by molecular docking and dynamics studies.
| Ligand | Target Protein | Binding Energy (kJ/mol) | Reference |
| SR9009 | Reverb alpha | -220.618 +/- 19.145 | nih.govresearchgate.net |
| Doxorubicin | Reverb alpha | -154.812 +/- 18.235 | nih.gov |
| SR9009 | HER2 | -158.436 +/- 11.495 | nih.gov |
| Trastuzumab | HER2 | -134.772 +/- 19.859 | nih.gov |
These molecular modeling studies provide a rational basis for the observed biological activities and guide the further design and optimization of this compound derivatives as potent anticancer agents.
Future Research Directions and Outlook
Innovations in Synthetic Methodologies
While classical methods like the Paal-Knorr synthesis provide foundational routes to pyrrole (B145914) derivatives, future research will likely focus on more sophisticated and efficient strategies for synthesizing 2-(4-Bromophenyl)-1H-pyrrole and its analogs. Innovations are anticipated in the realm of transition-metal-catalyzed cross-coupling reactions and novel cycloaddition pathways.
One promising avenue is the refinement of palladium-catalyzed cross-coupling methods that selectively generate 2-arylpyrroles. thieme-connect.com Future work could optimize these reactions for 4-bromophenyl boronic acids or similar precursors with pyrrole organometallic reagents, aiming for higher yields, lower catalyst loadings, and milder reaction conditions. researchgate.net Another area of innovation lies in one-pot sequential reactions, such as the titanium-catalyzed [2+2+1] heterocoupling of specific alkynes, followed by an in-situ Suzuki coupling to introduce the 4-bromophenyl group. nih.govrsc.org This approach could provide rapid access to highly substituted analogs that are otherwise difficult to synthesize.
Organocatalysis also presents a fertile ground for new synthetic methodologies. nih.gov The development of novel chiral phosphoric acids or squaric acid-based catalysts could enable enantioselective syntheses of pyrrole derivatives, which is particularly relevant for pharmaceutical applications. nih.gov Exploring formal [3+2] cycloaddition reactions using organophosphine catalysts is another strategy that could lead to new, efficient routes for constructing the core pyrrole scaffold. nih.gov
| Synthetic Strategy | Potential Innovation | Anticipated Advantages |
| Palladium-Catalyzed Coupling | Optimization of ligands and reaction conditions for (pyrrol-2-yl)zinc chloride and 4-bromoaryl halides. thieme-connect.comresearchgate.net | Higher yields, reduced reaction times, broader substrate scope. |
| Titanium-Catalyzed [2+2+1] Cycloaddition | One-pot sequential synthesis/Suzuki coupling protocols. nih.govrsc.org | Access to complex, unsymmetrical pentasubstituted 2-aryl pyrroles. |
| Organocatalysis | Use of chiral catalysts for atroposelective synthesis. nih.gov | Enantiomerically pure products for biological evaluation. |
| Modified Clauson-Kaas Reaction | Catalyst-free protocols in sustainable solvents like water. researchgate.net | Environmentally friendly, milder reaction conditions. |
Exploration of Novel Reactivity Patterns and Derivatization Routes
The this compound scaffold possesses multiple sites for chemical modification, offering vast opportunities for creating diverse libraries of new compounds. Future research will delve into exploring novel reactivity patterns beyond standard electrophilic substitution.
The pyrrole ring itself is electron-rich and its reactivity is comparable to highly activated benzene (B151609) derivatives like phenol (B47542) or aniline. rsc.org While electrophilic substitution is well-known, future studies could focus on regioselective functionalization at the C3, C4, and C5 positions. Given that the C2 position is occupied, electrophilic attack is likely to be directed to the C5 and C3 positions. Catalyst control will be key to achieving high selectivity, for instance, in β-selective C-H arylation reactions. acs.org Furthermore, derivatization of the N-H position to install various alkyl or aryl groups can significantly modulate the electronic and steric properties of the molecule, influencing its application in materials and medicine. organic-chemistry.org
The 4-bromophenyl group serves as a crucial handle for derivatization, primarily through cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of functional groups, enabling the synthesis of complex molecules such as oligomers and polymers for materials applications or intricate structures for biological screening. tdl.org Additionally, exploring dearomatization reactions of the pyrrole ring could open pathways to novel three-dimensional molecular frameworks, expanding the chemical space for drug discovery.
Advanced Computational Modeling for Structure-Activity/Property Relationships
Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of this compound derivatives. Advanced modeling techniques can provide deep insights into structure-activity relationships (SAR) and structure-property relationships (SPR), guiding synthetic efforts and minimizing trial-and-error experimentation.
Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in designing derivatives with enhanced biological activity. nih.govresearchgate.net By building predictive models based on a training set of compounds, researchers can identify key molecular descriptors (e.g., steric, electronic, hydrophobic) that correlate with a specific biological effect, such as enzyme inhibition or cytotoxicity. aaup.edu This approach can guide the design of new analogs with potentially superior potency.
Molecular docking simulations will be crucial for understanding how these molecules interact with biological targets at the atomic level. mdpi.comnih.gov By predicting the binding modes and affinities of this compound derivatives within the active sites of proteins like kinases, DNA gyrase, or acetylcholinesterase, researchers can rationally design modifications to improve binding and selectivity. mdpi.commdpi.com Furthermore, molecular dynamics (MD) simulations can provide insights into the stability of ligand-protein complexes over time. aaup.edu
For materials science applications, Density Functional Theory (DFT) calculations will be essential for predicting the electronic and optical properties of new materials derived from the core scaffold. jmaterenvironsci.com These calculations can help in designing molecules with tailored HOMO/LUMO energy levels, bandgaps, and charge transport properties for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). mdpi.com
Design and Development of Tailored Materials
The unique electronic characteristics of the pyrrole ring make this compound an attractive building block for novel organic functional materials. tdl.org Future research will focus on harnessing this potential to create materials with customized electronic, optical, and physical properties.
One major area of exploration will be in the field of organic electronics. The this compound unit can be incorporated into larger conjugated systems to create semiconductors for OFETs or emissive materials for OLEDs. jmaterenvironsci.commdpi.com The ability to functionalize both the pyrrole nitrogen and the bromophenyl ring allows for fine-tuning of the material's solubility, processability, and solid-state packing, which are critical for device performance. tdl.org
Another promising direction is the development of conjugated microporous polymers (CMPs). frontiersin.org By using this compound as a monomer in polymerization reactions (e.g., through Sonogashira coupling of a di-ethynylated derivative), it is possible to create robust, porous materials. The inherent nitrogen sites within the polymer network could impart catalytic activity, making these materials useful as heterogeneous catalysts for organic transformations. frontiersin.org The high surface area and permanent porosity of such CMPs would also make them candidates for gas storage and separation applications.
| Material Class | Design Strategy | Potential Application |
| Organic Semiconductors | Incorporation into donor-acceptor copolymers. | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs). tdl.org |
| Emissive Materials | Functionalization to tune fluorescence and phosphorescence. | Organic Light-Emitting Diodes (OLEDs). jmaterenvironsci.com |
| Conjugated Microporous Polymers | Polymerization of functionalized monomers. | Heterogeneous Catalysis, Gas Storage/Separation. frontiersin.org |
| Conductive Polymers | Electropolymerization of tailored monomers. | Sensors, Anti-corrosion coatings. researchgate.net |
Discovery of New Biological Targets and Therapeutic Applications
The pyrrole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. scitechnol.comnih.gov Derivatives of this compound are therefore prime candidates for screening and development as new therapeutic agents. Future research will aim to identify novel biological targets and explore a wide range of potential medical applications.
A systematic approach would involve screening a library of this compound derivatives against a broad panel of biological targets. This could include protein kinases, which are implicated in many cancers; nih.gov bacterial enzymes like DNA gyrase and InhA, for developing new antibiotics; mdpi.com and viral enzymes such as reverse transcriptase. nih.gov The diverse biological activities reported for arylpyrroles—including anticancer, antimicrobial, antiviral, and anti-inflammatory properties—suggest a high probability of identifying lead compounds. nih.govresearchgate.net
For instance, based on the structures of existing drugs like Sunitinib (an anticancer agent) and Atorvastatin (a cholesterol-lowering drug), derivatives of this compound could be designed as inhibitors of specific receptor tyrosine kinases or HMG-CoA reductase. scitechnol.comnih.gov Furthermore, considering the complex nature of neurodegenerative disorders like Alzheimer's disease, multi-target agents are of great interest. Derivatives of this scaffold could be designed to simultaneously inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), a strategy that has shown promise with other pyrrole-based compounds. mdpi.com
Q & A
Basic: What are the common synthetic routes for 2-(4-Bromophenyl)-1H-pyrrole, and how can reaction yields be optimized?
The Clausson-Kaas pyrrole synthesis is a classical method for preparing this compound. In a typical undergraduate laboratory setting, this reaction involves cyclization of 4-bromophenylamine derivatives with diketones under acidic conditions. Key steps include:
- Purification : Precipitation from dichloromethane/hexane yields the product as a beige solid (93% yield, m.p. 96–97 °C) .
- Yield Optimization : Students achieved yields of 82–87% by controlling solvent ratios (e.g., minimal dichloromethane for dissolution) and ensuring slow hexane addition to induce crystallization .
Basic: How is this compound characterized using NMR spectroscopy?
The ¹H NMR spectrum (400 MHz, CDCl₃) of this compound shows distinct peaks:
- Pyrrole protons : Resonances at δ 6.33–7.11 ppm (multiplet), corresponding to the aromatic pyrrole ring.
- Bromophenyl protons : Doublets at δ 7.23–7.60 ppm (J = 8.1 Hz) for the para-substituted bromophenyl group .
Advanced analysis includes HSQC and COSY experiments to confirm coupling patterns and assign substituent positions.
Advanced: What computational methods are used to predict electronic properties of this compound?
Density-functional theory (DFT) frameworks, such as the Colle-Salvetti correlation-energy formula, are employed to model electron density and kinetic energy distribution. Key steps include:
- Parameterization : Gradient expansions for local kinetic-energy density to derive correlation potentials .
- Validation : Comparison with Hartree-Fock data for atoms/molecules shows <5% deviation in correlation energies .
This approach aids in predicting reactivity sites for electrophilic substitution on the pyrrole ring.
Advanced: How can crystallographic data resolve structural ambiguities in bromophenyl-pyrrole derivatives?
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is critical for resolving bond angles and torsional strain. For example:
- Bond Lengths : The C-Br bond in this compound derivatives is typically 1.89–1.92 Å, confirming minimal steric distortion .
- Torsional Angles : The dihedral angle between the pyrrole and bromophenyl rings is ~15°, indicating moderate conjugation .
Refinement protocols using APEX3 and SAINT software ensure data accuracy (R factor <0.05) .
Advanced: What strategies mitigate side reactions during functionalization of this compound?
Copper-catalyzed intramolecular cyclization (e.g., forming pyrrolo[1,2-a]quinoxalinones) requires precise control:
- Catalyst System : 10 mol% CuI with L-proline as a ligand in DMF at 140°C minimizes undesired dimerization .
- Base Selection : NaH (2.5 equiv) enhances nucleophilicity without degrading the pyrrole ring .
Monitoring via TLC (silica gel, petroleum ether/ethyl acetate) ensures reaction progression .
Basic: What analytical techniques validate the purity of this compound?
- RP-HPLC : A C18 column with acetonitrile/water (70:30) mobile phase resolves impurities (retention time ~8.2 min) .
- Melting Point Analysis : Sharp melting points (e.g., 96–97°C) confirm crystallinity and purity .
Advanced: How do substituents on the pyrrole ring influence biological activity?
Comparative studies of pyrrole derivatives show:
| Substituent | Effect on Bioactivity | Reference |
|---|---|---|
| Bromophenyl | Enhances antimicrobial activity via hydrophobic interactions | |
| Nitrophenyl | Increases redox activity, useful in electrochemical sensors | |
| Structure-activity relationships (SAR) are modeled using molecular docking against target enzymes (e.g., cytochrome P450). |
Basic: What safety precautions are essential when handling this compound?
- Ventilation : Use fume hoods due to volatile organic solvents (dichloromethane/hexane) .
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles prevent skin/eye contact.
Advanced: How are kinetic studies applied to bromophenyl-pyrrole reactions?
Pseudo-first-order kinetics for bromine substitution reactions:
- Rate Constants : Determined via UV-Vis spectroscopy (λmax = 280 nm) under varying temperatures .
- Activation Energy : Calculated using the Arrhenius equation (Eₐ ~45 kJ/mol for SNAr mechanisms) .
Advanced: What role does this compound play in materials science?
As a ligand in coordination polymers:
- Metal Complexation : Forms stable complexes with Cu(II) (stability constant logβ = 8.2) for catalytic applications .
- Photophysical Properties : Fluorescence quenching studies reveal charge-transfer interactions with graphene oxide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
